molecular formula C14H25NO10 B216933 N-Acetyl-6-O-L-fucosyl-D-glucosamine CAS No. 109582-58-3

N-Acetyl-6-O-L-fucosyl-D-glucosamine

Cat. No.: B216933
CAS No.: 109582-58-3
M. Wt: 367.35 g/mol
InChI Key: YBWAUUBLHOFOPK-SOHGFDPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-6-O-L-fucosyl-D-glucosamine belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm.

Properties

CAS No.

109582-58-3

Molecular Formula

C14H25NO10

Molecular Weight

367.35 g/mol

IUPAC Name

N-[(2R,3R,4S)-3,4,5-trihydroxy-1-oxo-6-[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide

InChI

InChI=1S/C14H25NO10/c1-5-9(19)12(22)13(23)14(25-5)24-4-8(18)11(21)10(20)7(3-16)15-6(2)17/h3,5,7-14,18-23H,4H2,1-2H3,(H,15,17)/t5-,7-,8?,9+,10+,11+,12+,13-,14?/m0/s1

InChI Key

YBWAUUBLHOFOPK-SOHGFDPZSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OCC([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)O)O)O)O)O

physical_description

Solid

Synonyms

N-Acetyl-6-O-L-fucosyl-D-glucosamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetyl-6-O-L-fucosyl-D-glucosamine
Reactant of Route 2
N-Acetyl-6-O-L-fucosyl-D-glucosamine
Reactant of Route 3
N-Acetyl-6-O-L-fucosyl-D-glucosamine
Reactant of Route 4
N-Acetyl-6-O-L-fucosyl-D-glucosamine
Reactant of Route 5
N-Acetyl-6-O-L-fucosyl-D-glucosamine
Reactant of Route 6
N-Acetyl-6-O-L-fucosyl-D-glucosamine

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